

# X-ray crystallography of 5-Bromobenzo[b]thiophene-2-carbaldehyde derivatives

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## Compound of Interest

**Compound Name:** 5-Bromobenzo[b]thiophene-2-carbaldehyde

**Cat. No.:** B134394

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A Comparative Guide to the X-ray Crystallographic Analysis of Benzo[b]thiophene Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of X-ray crystallographic data for substituted benzo[b]thiophene derivatives. While specific crystallographic data for **5-Bromobenzo[b]thiophene-2-carbaldehyde** is not readily available in the public domain, this document presents data from structurally related compounds to illustrate the utility of X-ray crystallography in elucidating the three-dimensional structure of these important heterocyclic molecules. The insights gained from such analyses are crucial for structure-based drug design and the development of novel materials.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several distinct benzo[b]thiophene derivatives, providing a basis for structural comparison. This data is fundamental in determining molecular geometry, crystal packing, and identifying key intermolecular interactions.

Parameter	Compound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile <sup>[1]</sup>	Compound 2: 5-(phenylsulfonyl)-5,6-dihydrobenzo[2] [3]thieno[3,2-j]phenanthridine <sup>[4]</sup>	Compound 3: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide <sup>[5]</sup>
Chemical Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> S	C <sub>26</sub> H <sub>19</sub> NO <sub>2</sub> S <sub>2</sub>	C <sub>23</sub> H <sub>17</sub> FN <sub>2</sub> O <sub>2</sub> S <sub>2</sub>
Molecular Weight	192.29 g/mol	453.55 g/mol	448.53 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°	a = 10.328(3) Å, b = 17.519(5) Å, c = 11.897(3) Å, β = 101.99(1)°	a = 11.839(2) Å, b = 29.563(6) Å, c = 5.968(1) Å, β = 91.56(2)°
Unit Cell Volume	988.69(4) Å <sup>3</sup>	2108.3(9) Å <sup>3</sup>	2088.3(7) Å <sup>3</sup>
Molecules per Unit Cell (Z)	4	4	4
Key Structural Features	Tetrahydrobenzothiophene core	Benzothiophene fused to a dihydrophenanthridine system. The thiophene and phenylsulfonyl rings are nearly orthogonal. <sup>[4]</sup>	The benzothiophene ring is almost orthogonal to the sulfonyl-attached phenyl ring. <sup>[5]</sup>
Intermolecular Interactions	Not detailed in the provided abstract.	Weak C—H···O intramolecular interactions. No significant intermolecular interactions were observed. <sup>[4]</sup>	N—H···O hydrogen bonds form rings, which are connected into chains by C—H···F interactions. C—H···π interactions are also present. <sup>[5]</sup>

## Experimental Protocols

The determination of the crystal structure of small organic molecules is a meticulous process that involves several key steps. The following is a generalized methodology for such an analysis.[\[1\]](#)

### Crystal Growth and Selection

High-quality single crystals are essential for a successful X-ray diffraction analysis. Crystals are typically grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[\[1\]](#)

### Data Collection

The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to 100-120 K. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[\[1\]](#)

### Structure Solution

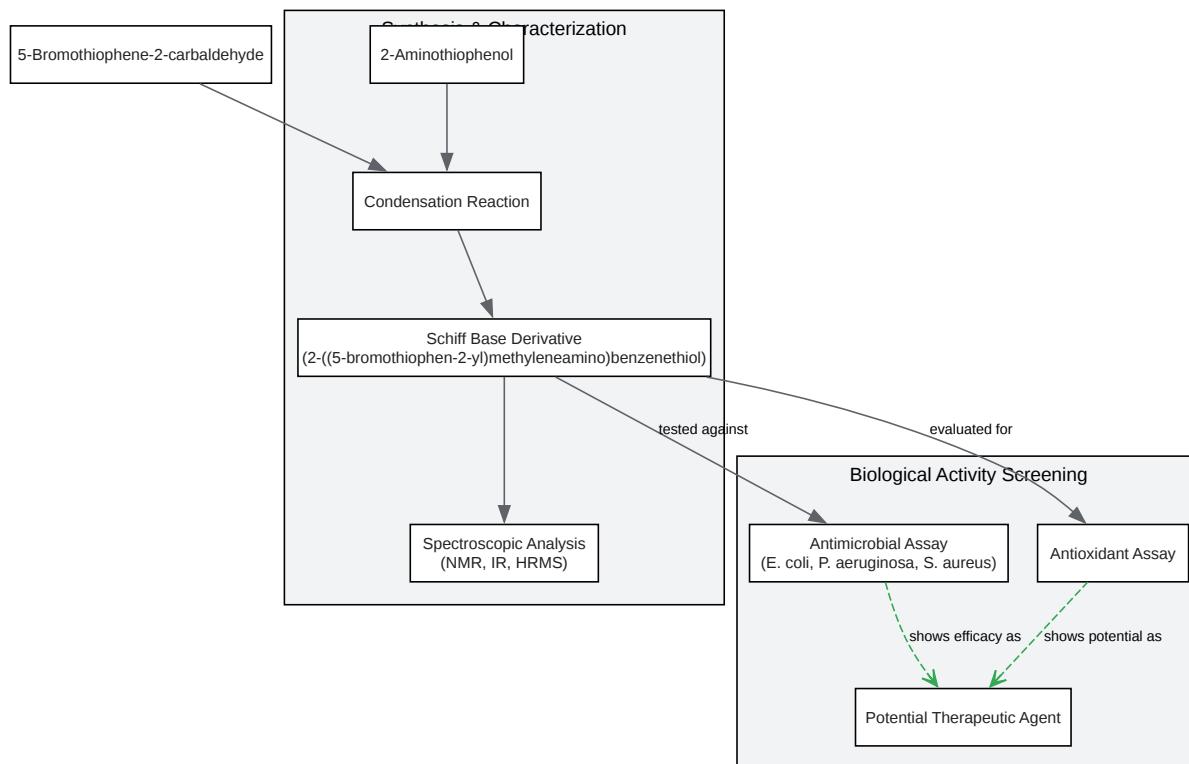
The collected diffraction data is used to determine the electron density distribution within the crystal. From this electron density map, the positions of the individual atoms can be determined.

### Structure Refinement

An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[\[1\]](#)

### Validation and Analysis

The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[\[1\]](#)



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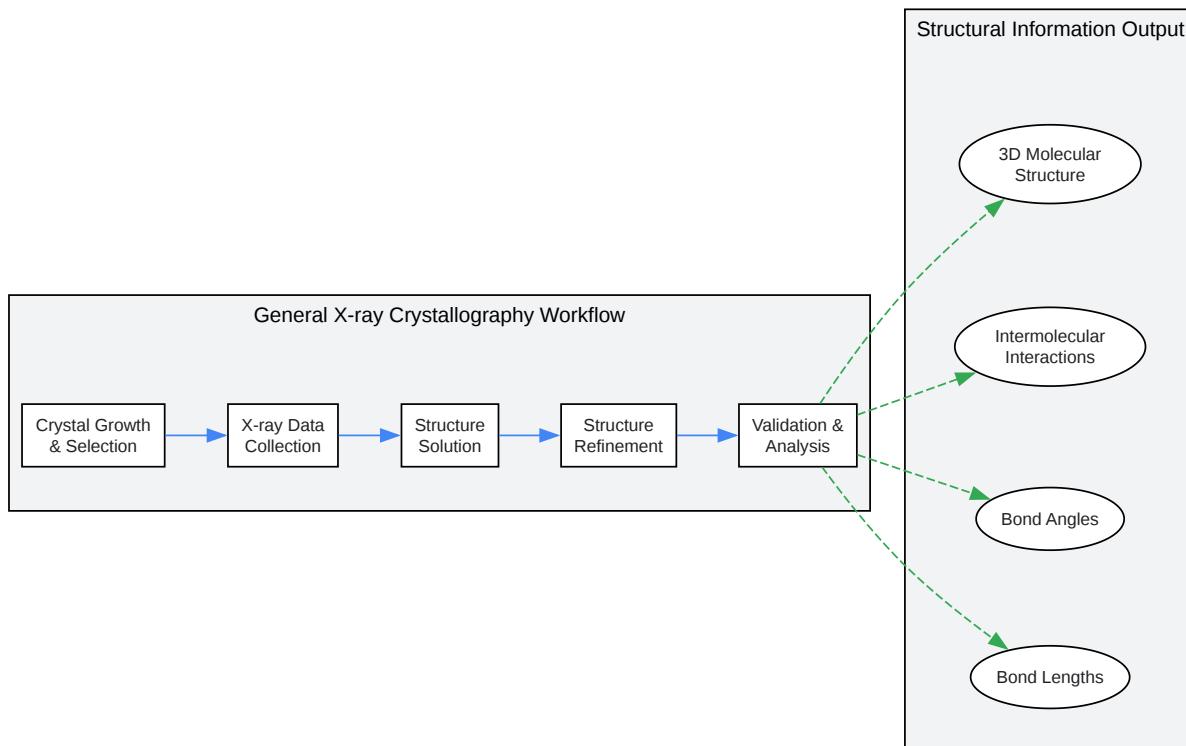
Caption: Synthesis and biological screening workflow for a Schiff base derived from 5-Bromothiophene-2-carbaldehyde.

## Biological Significance of Thiophene Derivatives

Thiophene and its derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological and biological activities.<sup>[4][5]</sup> These activities include antibacterial, antiallergic, anti-cancer, analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.<sup>[4][5]</sup>

The synthesis of novel derivatives from starting materials like 5-Bromothiophene-2-carbaldehyde is a common strategy in drug discovery. For instance, Schiff bases synthesized from 5-bromo-2-thiophene carboxaldehyde have been shown to possess both antimicrobial and antioxidant properties.<sup>[6]</sup> The imine group of the Schiff base is often crucial for its

biological activity.[6] The exploration of such derivatives continues to be an active area of research for the development of new therapeutic agents.[7][8]



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